molecular formula C12H10FNS B7874382 2-(Benzylthio)-6-fluoropyridine

2-(Benzylthio)-6-fluoropyridine

Cat. No.: B7874382
M. Wt: 219.28 g/mol
InChI Key: RTMVZYGLVYFSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-6-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylthio group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method starts with 2-chloro-6-fluoropyridine, which undergoes a substitution reaction with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-6-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to remove the benzylthio group, yielding 6-fluoropyridine.

    Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Oxidation: 2-(Benzylsulfinyl)-6-fluoropyridine, 2-(Benzylsulfonyl)-6-fluoropyridine.

    Reduction: 6-Fluoropyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-6-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Benzylthio)-6-fluoropyridine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can interact with hydrophobic pockets, while the fluorine atom may form hydrogen bonds or dipole interactions with amino acid residues.

Comparison with Similar Compounds

2-(Benzylthio)-6-fluoropyridine can be compared with other similar compounds such as:

    2-(Benzylthio)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-(Benzylthio)-5-fluoropyridine: The position of the fluorine atom is different, potentially affecting its chemical properties and interactions.

    2-(Methylthio)-6-fluoropyridine: The benzyl group is replaced with a methyl group, which can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

2-benzylsulfanyl-6-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMVZYGLVYFSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzylthiol (5.4 g) in tetrahydrofuran (25 cm3) was added dropwise to a stirred suspension of sodium hydride (1.9 g of a 55% of a dispersion in oil) in tetrahydrofuran (350 cm3) under a nitrogen atmosphere. The mixture was stirred for 30 minutes and a solution of 2,6-difluoropyridine (5 g) in tetrahydrofuran (25 cm3) was added dropwise. The mixture was stirred for a further 3 hours and then carefully quenched with water. The products were extracted into diethyl ether and the combined ether extracts were washed with water and brine solution, then dried over anhydrous magnesium sulphate, filtered and concentrated by evaporation under reduced pressure. The residual dark liquid was purified by chromatography on a silica gel support, eluting with hexane containing 5% by volume ethyl acetate. Fractions containing 15-20 cm3 of eluent were collected separately during the elution, the product being collected in fractions 11 to 19. Evaporation of the eluent gave the title product (7.1 g) as a clear liquid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.